molecular formula C9H10N4O B1420793 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine CAS No. 1216265-72-3

2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine

Cat. No.: B1420793
CAS No.: 1216265-72-3
M. Wt: 190.2 g/mol
InChI Key: OFHDUUSEBZMLNT-UHFFFAOYSA-N
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Description

2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with a triazole ring

Scientific Research Applications

2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(methoxymethyl)-1H-1,2,4-triazole with 2-bromopyridine in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) and nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while substitution reactions can introduce halogen or nitro groups onto the pyridine ring.

Mechanism of Action

The mechanism of action of 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]benzene
  • 2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]thiophene

Uniqueness

Compared to similar compounds, 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific coordination chemistry or biological activity .

Properties

IUPAC Name

2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-14-6-8-11-9(13-12-8)7-4-2-3-5-10-7/h2-5H,6H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHDUUSEBZMLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NN1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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